1-Benzylpiperidine-2,5-dione
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Overview
Description
1-Benzylpiperidine-2,5-dione is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group and two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Another method includes the condensation of dimethoxy-dihydro-indenone with 1-benzylpiperidine-4-carbaldehyde using n-butyllithium (n-BuLi) as a base under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactions and microwave irradiation has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-Benzylpiperidine-2,5-diol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzylpiperidine-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
1-Benzylpiperidine-2,4-dione: Similar structure but with a keto group at position 4 instead of 5.
Piperidine-2,6-dione derivatives: These compounds have similar piperidine rings with different substitution patterns.
Uniqueness: 1-Benzylpiperidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90292-54-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzylpiperidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
BMYZDWGHRVLJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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